1-(3,4-Dichlorophenyl)-1,4-diazepane
Description
1-(3,4-Dichlorophenyl)-1,4-diazepane (CAS 1249074-58-5) is a heterocyclic compound with the molecular formula C₁₁H₁₄Cl₂N₂ and a molecular weight of 245.15 g/mol . Structurally, it consists of a seven-membered 1,4-diazepane ring substituted at the 1-position with a 3,4-dichlorophenyl group. The compound is frequently encountered as its dihydrochloride salt (CID 62537231), which enhances solubility and stability for pharmacological applications .
Notably, it acts as a monoamine neurotransmitter reuptake inhibitor, with modifications such as tetramethyl substitution (e.g., 1-(3,4-dichlorophenyl)-3,3,5,5-tetramethyl-[1,4]diazepane) explored to optimize binding affinity and pharmacokinetic properties .
Properties
Molecular Formula |
C11H14Cl2N2 |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-1,4-diazepane |
InChI |
InChI=1S/C11H14Cl2N2/c12-10-3-2-9(8-11(10)13)15-6-1-4-14-5-7-15/h2-3,8,14H,1,4-7H2 |
InChI Key |
RNTRTWNFDBADFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-1,4-diazepane typically involves the reaction of 3,4-dichloroaniline with a suitable diazepane precursor. One common method includes the use of phosgene to form an isocyanate intermediate, which is then reacted with a diazepane derivative to yield the final product . Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using reagents such as sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-1,4-diazepane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-1,4-diazepane involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of 1,4-Diazepane Derivatives
Key Comparative Insights
Substituent Position Effects: The 3,4-dichloro substitution in the parent compound provides balanced electronic effects for receptor interaction, whereas the 2,4-dichloro isomer () exhibits lower synthetic yields (38%), likely due to steric challenges during aryl coupling .
Biological Selectivity :
- The pyrazole-linked derivative () demonstrates exceptional selectivity for 5-HT7 receptors, attributed to the rigid pyrazole core, which restricts conformational mobility compared to the flexible diazepane ring .
Physicochemical Properties :
- Trifluoromethyl and tetramethyl modifications () improve metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapies .
- Salt forms (e.g., hydrochloride or dihydrochloride) enhance aqueous solubility, as seen in the parent compound and its 2,4-dichloro analog .
Synthetic Challenges :
- Substituents like trifluoromethyl or bulky aryl groups (e.g., naphthalene in ) often reduce reaction efficiency, necessitating optimized purification methods such as column chromatography .
Biological Activity
1-(3,4-Dichlorophenyl)-1,4-diazepane is a chemical compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound 1-(3,4-Dichlorophenyl)-1,4-diazepane features a diazepane ring substituted with a dichlorophenyl group. Its molecular formula is with a molecular weight of approximately 253.15 g/mol. The presence of chlorine atoms at the 3 and 4 positions of the phenyl group enhances its reactivity and biological profile, making it a candidate for therapeutic applications targeting various neurological disorders.
Synthesis
The synthesis of 1-(3,4-Dichlorophenyl)-1,4-diazepane typically involves the reaction of 3,4-dichloroaniline with bis(2-chloroethyl)amine under elevated temperatures to promote cyclization. The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity.
Neurotransmitter Interaction
Research indicates that 1-(3,4-Dichlorophenyl)-1,4-diazepane interacts with neurotransmitter systems, particularly dopamine receptors. Its potential effects on these receptors suggest relevance in treating psychiatric disorders such as schizophrenia and depression. Studies have shown that this compound can modulate receptor activity, which may contribute to its therapeutic effects .
Anticancer Potential
In addition to its neuropharmacological properties, derivatives of diazepane compounds have been evaluated for anticancer activity. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study reported that specific derivatives showed IC50 values as low as 18 µM against B-cell leukemic cell lines . This suggests that structural modifications in the diazepane framework can enhance biological activity against cancer cells.
The mechanisms through which 1-(3,4-Dichlorophenyl)-1,4-diazepane exerts its biological effects involve:
- Receptor Modulation : The compound's ability to bind to and modulate neurotransmitter receptors plays a critical role in its pharmacological profile.
- Cellular Pathways : Similar compounds have been shown to interfere with cellular pathways involved in proliferation and apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-(3,4-Dichlorophenyl)-1,4-diazepane better, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-(2,3-Dichlorophenyl)-1,4-diazepane | Diazepane derivative | Different chlorine substitution pattern |
| 1-(4-Chlorophenyl)-1,4-diazepane | Diazepane derivative | Contains a single chlorine atom on the phenyl ring |
| 1-Phenylpiperazine | Piperazine derivative | Lacks the diazepane ring; used in similar contexts |
Case Studies and Research Findings
Several studies have focused on the biological activity of diazepane derivatives:
- Neuropharmacology : A study highlighted the interaction of diazepane derivatives with dopamine receptors, suggesting their potential use in treating mood disorders.
- Anticancer Activity : Research on novel diazepane derivatives indicated promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
